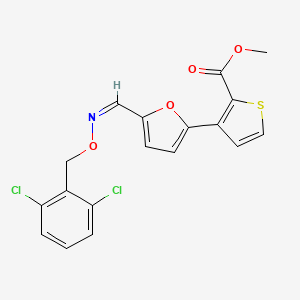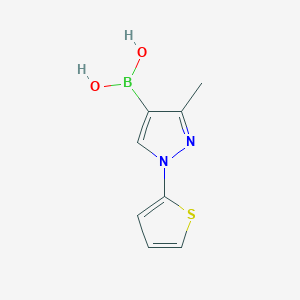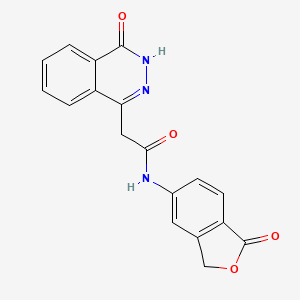
tert-butyl N-(4,4-dibromobut-3-en-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a tert-butyl group, a dibromobutene moiety, and a carbamate functional group.
準備方法
The synthesis of ®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dibromobutene moiety: This can be achieved through the bromination of butene using bromine or other brominating agents under controlled conditions.
Introduction of the carbamate group: This step involves the reaction of the dibromobutene intermediate with tert-butyl carbamate in the presence of a suitable catalyst or under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound.
化学反応の分析
®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction reactions: The compound can be reduced to form different products, depending on the reducing agents and conditions used.
Oxidation reactions: Oxidation of the compound can lead to the formation of different oxidized products.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Medicine: It could be explored for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound may be used in the development of new materials or as an intermediate in industrial processes.
作用機序
The mechanism of action of ®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context in which the compound is used. For example, in a biological context, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
類似化合物との比較
®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate: The non-chiral version of the compound.
tert-Butyl (4,4-dichlorobut-3-en-2-yl)carbamate: A similar compound with chlorine atoms instead of bromine.
tert-Butyl (4,4-difluorobut-3-en-2-yl)carbamate: A similar compound with fluorine atoms instead of bromine.
The uniqueness of ®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate lies in its specific stereochemistry and the presence of bromine atoms, which can influence its reactivity and applications.
特性
分子式 |
C9H15Br2NO2 |
|---|---|
分子量 |
329.03 g/mol |
IUPAC名 |
tert-butyl N-(4,4-dibromobut-3-en-2-yl)carbamate |
InChI |
InChI=1S/C9H15Br2NO2/c1-6(5-7(10)11)12-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,12,13) |
InChIキー |
MSKJXHWGOZROHF-UHFFFAOYSA-N |
正規SMILES |
CC(C=C(Br)Br)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094362.png)
![(1,7-dimethyl-2,4-dioxo-8-propyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B14094370.png)
![2,7-Dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094376.png)
![1-(4-Methylphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094379.png)

![6-amino-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B14094399.png)
![13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14094404.png)
![(4Z)-cyclooct-4-en-1-yl N-[2-(2-{2-[2-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)ethoxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14094406.png)
![methyl 2-(3-(4-bromobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B14094408.png)
![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-MethylEster](/img/structure/B14094412.png)


